molecular formula C80H129N19O23 B12393708 Tetanus toxin (830-844)

Tetanus toxin (830-844)

Cat. No.: B12393708
M. Wt: 1725.0 g/mol
InChI Key: OYRVWOGRRQDEQH-HGSTWEHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetanus toxin (830-844) is a biologically active peptide derived from the tetanus toxin. This peptide is known for its ability to bind to a wide range of human leukocyte antigen molecules, making it a promiscuous CD4+ T-cell epitope. This binding capability allows it to activate CD4+ T-cell responses in a large portion of the human population .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetanus toxin (830-844) involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of tetanus toxin (830-844) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves rigorous purification steps, including high-performance liquid chromatography, to achieve the desired purity levels required for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Tetanus toxin (830-844) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

    Coupling Reagents: Dicyclohexylcarbodiimide, hydroxybenzotriazole

    Cleavage Reagents: Trifluoroacetic acid, water, and scavengers like triisopropylsilane

Major Products: The major product of the synthesis is the tetanus toxin (830-844) peptide itself. During the synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final product .

Mechanism of Action

Tetanus toxin (830-844) exerts its effects by binding to a wide range of human leukocyte antigen molecules. This binding activates CD4+ T-cell responses, which play a crucial role in the immune system. The peptide’s ability to bind to multiple human leukocyte antigen molecules makes it a universal epitope, capable of eliciting immune responses in a diverse population .

Comparison with Similar Compounds

Uniqueness: Tetanus toxin (830-844) is unique due to its ability to bind to a wide range of human leukocyte antigen molecules, making it a universal epitope. This property allows it to activate immune responses in a large portion of the human population, which is not commonly observed in other peptides .

Properties

Molecular Formula

C80H129N19O23

Molecular Weight

1725.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C80H129N19O23/c1-11-42(6)63(76(117)86-39-61(105)96-64(43(7)12-2)78(119)99-66(46(10)101)79(120)90-53(30-32-62(106)107)71(112)94-57(80(121)122)35-41(4)5)97-74(115)55(36-47-21-15-14-16-22-47)93-70(111)52(24-18-20-34-82)88-75(116)58(40-100)95-72(113)56(38-60(85)104)91-67(108)45(9)87-69(110)51(23-17-19-33-81)89-77(118)65(44(8)13-3)98-73(114)54(37-48-25-27-49(102)28-26-48)92-68(109)50(83)29-31-59(84)103/h14-16,21-22,25-28,41-46,50-58,63-66,100-102H,11-13,17-20,23-24,29-40,81-83H2,1-10H3,(H2,84,103)(H2,85,104)(H,86,117)(H,87,110)(H,88,116)(H,89,118)(H,90,120)(H,91,108)(H,92,109)(H,93,111)(H,94,112)(H,95,113)(H,96,105)(H,97,115)(H,98,114)(H,99,119)(H,106,107)(H,121,122)/t42-,43-,44-,45-,46+,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-/m0/s1

InChI Key

OYRVWOGRRQDEQH-HGSTWEHXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.